molecular formula C5H3BrFNO B577443 3-Bromo-5-fluoropyridin-4-OL CAS No. 1214342-60-5

3-Bromo-5-fluoropyridin-4-OL

Cat. No.: B577443
CAS No.: 1214342-60-5
M. Wt: 191.987
InChI Key: GNXBRKDCLLYOHE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3BrFNO . It is identified by the CAS Number 1214342-60-5 and is offered for research and development applications . This multifunctional pyridine derivative is characterized by the presence of bromo, fluoro, and hydroxyl substituents, which makes it a valuable intermediate in synthetic chemistry, particularly for Medicinal Purpose research . The specific spatial arrangement of its functional groups on the pyridine ring allows researchers to use it as a versatile building block for the synthesis of more complex molecules. Its structure is conducive for various cross-coupling reactions and further functionalization, enabling the exploration of novel chemical spaces in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXBRKDCLLYOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725488
Record name 3-Bromo-5-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-60-5
Record name 3-Bromo-5-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Fluoropyridin 4 Ol and Its Precursors

Established Synthetic Routes to Related Bromofluoropyridines and Pyridinols

The construction of the 3-bromo-5-fluoropyridin-4-ol scaffold relies on well-established reactions in heterocyclic chemistry. These methods often involve the sequential introduction of the desired functional groups onto a pyridine (B92270) ring or a precursor that is later cyclized.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups. In the context of synthesizing bromofluoropyridines, SNAr can be employed to introduce either the fluoro or bromo substituent, or other functional groups that can be later converted to the desired halogens.

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. Generally, halogens at the 2- and 4-positions are more susceptible to substitution due to the stabilization of the Meisenheimer intermediate by the ring nitrogen. The synthesis of fluoropyridines from corresponding chloropyridines or bromopyridines via halogen exchange (Halex) reaction is a common application of SNAr. For instance, heating a chloropyridine with a fluoride (B91410) source like potassium fluoride can yield the fluoropyridine. researchgate.net The efficiency of this exchange depends on the reaction conditions and the specific substrate. researchgate.net

The presence of multiple halogen substituents can lead to selectivity challenges. For example, in dihalopyridines, the regioselectivity of nucleophilic substitution can be directed to a specific position over another. researchgate.netscilit.com This selectivity is crucial when planning a multi-step synthesis. While direct SNAr with bromide ions to displace other halogens is less common than with fluoride, it can be achieved under specific conditions.

The introduction of the hydroxyl group at the 4-position can also be accomplished via SNAr, typically by reacting a 4-halopyridine with a suitable oxygen nucleophile. The reactivity of the starting halopyridine is a key consideration.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.caharvard.edubaranlab.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.caharvard.edu

In pyridine chemistry, the nitrogen atom itself can act as a weak DMG, but more effective directing groups are often required to achieve high regioselectivity and avoid competitive nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.caharvard.edu Common DMGs for pyridines include amides, carbamates, and halogens. uwindsor.caharvard.edursc.org For instance, a chloro substituent can direct metalation to the adjacent position. rsc.org Subsequent treatment with a bromine source, such as elemental bromine or 1,2-dibromoethane, would introduce a bromine atom at the desired position.

The synthesis of polysubstituted pyridines can be achieved through sequential DoM reactions or by combining DoM with other synthetic transformations. For example, a fluorinated pyridine bearing a DMG could be lithiated and then brominated to install the second halogen. The choice of base is critical, with lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often being preferred to minimize nucleophilic addition. uwindsor.ca

Halogenation Reactions (Bromination, Fluorination)

Direct halogenation of the pyridine ring is another important synthetic strategy. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, including halogenation, generally more difficult than for benzene. However, under forcing conditions or with activating substituents, direct halogenation can be achieved.

Bromination of pyridine typically requires harsh conditions, such as heating with bromine in fuming sulfuric acid, and often leads to the 3-bromopyridine. researchgate.net The presence of activating groups can facilitate bromination under milder conditions. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of activated pyridine rings. smolecule.com The regioselectivity of bromination is influenced by the electronic and steric effects of the substituents already present on the ring. smolecule.com

Fluorination of pyridines can be achieved through several methods. Direct fluorination with elemental fluorine is highly reactive and often lacks selectivity. More practical methods include the use of electrophilic fluorinating agents like Selectfluor®. researchgate.net Alternatively, nucleophilic fluorination of halopyridines, as discussed in the SNAr section, is a widely used approach. Palladium-catalyzed fluorination of aryl bromides has also emerged as a valuable method. acs.org

A patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine where a 2-methoxy-5-fluoropyridine intermediate is brominated using N-bromosuccinimide. google.com This highlights the sequential halogenation approach in building complex pyridines.

ReagentReaction TypeProductRef.
N-Bromosuccinimide (NBS)BrominationBrominated pyridines
Bromine in fuming H₂SO₄Bromination3-Bromopyridine researchgate.net
Selectfluor®Electrophilic FluorinationFluorinated pyridines researchgate.net
Potassium fluorideNucleophilic Fluorination (Halex)Fluoropyridines researchgate.net

Diazotization and Fluorination Sequences

The diazotization of an aminopyridine followed by a Sandmeyer-type reaction is a classic and reliable method for introducing a halogen, including fluorine, onto the pyridine ring. This process involves converting an amino group into a diazonium salt, which is then displaced by a halide.

For the introduction of fluorine, the Balz-Schiemann reaction is often employed. This involves the formation of a pyridyldiazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding fluoropyridine. koreascience.krchemeurope.com Alternatively, diazotization can be carried out in anhydrous hydrogen fluoride (HF) or HF-pyridine solutions, followed by in-situ dediazoniation. researchgate.netnii.ac.jp

A patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine details a process starting from 2-methoxy-5-aminopyridine. google.com The amino group is first converted to a fluoro group via diazotization, followed by bromination to yield the final product. google.com This exemplifies the industrial application of this sequence. The stability of the intermediate diazonium salt is a critical factor, and for some pyridyl systems, these intermediates can be unstable. koreascience.kr

Starting MaterialKey ReagentsProductRef.
AminopyridineNaNO₂, HBF₄Fluoropyridine koreascience.kr
2-Methoxy-5-aminopyridineNitrous acid, Fluorinating agent2-Methoxy-5-fluoropyridine google.com
4-AminopyridineNaNO₂, HF4-Fluoropyridine nii.ac.jp

Novel Synthetic Pathways to this compound

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful approach to the rapid assembly of complex molecules like substituted pyridinols. nanoscalereports.comrsc.orgorganic-chemistry.orgcore.ac.ukorganic-chemistry.orgmdpi.com

Several MCRs have been developed for the synthesis of polysubstituted pyridines and pyridin-4-ols. chim.itbeilstein-journals.org For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.itbeilstein-journals.org The mechanism involves a series of fascinating transformations, including an "umpolung of reactivity" of the alkoxyallene subunit. chim.it While this specific methodology has not been explicitly reported for the synthesis of this compound, its flexibility suggests potential applicability by choosing appropriately functionalized starting materials.

Another approach involves the one-pot, three-component cyclocondensation of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate, which yields polysubstituted pyridines with complete regiocontrol under mild conditions. organic-chemistry.org Modifications of the classical Bohlmann-Rahtz pyridine synthesis also provide efficient one-pot routes to substituted pyridines. core.ac.uk The use of magnetically separable nanocatalysts in MCRs for pyridine synthesis represents a green chemistry approach, allowing for easy catalyst recovery and reuse. nanoscalereports.com

While a direct one-pot synthesis of this compound has not been found in the reviewed literature, the principles of MCRs offer a promising avenue for future synthetic design. The challenge would lie in identifying suitable precursors for the bromine, fluorine, and hydroxyl functionalities that are compatible with the reaction conditions.

Metal-Catalyzed Coupling Reactions as Key Steps (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-nitrogen bonds, essential for functionalizing the this compound scaffold. The presence of a bromine atom provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with a boronic acid or its ester derivative, catalyzed by a palladium complex. wikipedia.org For precursors like 3-bromo-5-halopyridines, this reaction enables the introduction of various aryl or alkyl groups. The general mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, solvent, and base is critical for achieving high yields. For instance, Pd(PPh₃)₄ is a classic catalyst, often used with bases like K₃PO₄ in solvents such as 1,4-dioxane (B91453). mdpi.com The development of specialized ligands, particularly bulky, electron-rich phosphines, has significantly expanded the scope of the Suzuki reaction to include less reactive substrates under milder conditions. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also typically catalyzed by palladium. While not as commonly cited for this specific scaffold, it remains a viable strategy for introducing alkenyl substituents.

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. google.com It provides a direct route to alkynyl-substituted pyridines, which are versatile intermediates for further transformations. The optimization of Sonogashira reactions often involves screening bases and solvents, with temperature being a statistically significant factor affecting yield. scielo.br

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between an aryl halide and an amine. organic-chemistry.orgnumberanalytics.com It is invaluable for introducing amino groups to the pyridine ring, a common moiety in pharmacologically active molecules. The reaction typically employs a palladium precatalyst, a bulky phosphine (B1218219) ligand (e.g., BINAP, BrettPhos), and a base (e.g., NaOt-Bu). sigmaaldrich.comprinceton.edusigmaaldrich.com The development of successive generations of Buchwald ligands and precatalysts has enabled the amination of a wide array of aryl and heteroaryl halides, including those with challenging steric or electronic properties. numberanalytics.comorganic-chemistry.org For example, the amination of 3-bromo-pyridazines, which share structural similarities with the target compound, has been successfully achieved using Buchwald-Hartwig conditions to generate 3,4-disubstituted pyridazines. nih.gov

Table 1: Overview of Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
ReactionCoupling PartnersTypical Catalyst SystemTypical BaseTypical SolventReference
Suzuki-MiyauraAryl/Vinyl Halide + Boronic Acid/EsterPd(PPh₃)₄ or Pd(OAc)₂/LigandK₃PO₄, Cs₂CO₃, KF1,4-Dioxane, Toluene (B28343), DMF/H₂O organic-chemistry.orgmdpi.com
HeckAryl/Vinyl Halide + AlkenePd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile scielo.br
SonogashiraAryl/Vinyl Halide + Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine, DABCOTHF, DMF google.comscielo.brnih.gov
Buchwald-HartwigAryl/Vinyl Halide + AminePd₂(dba)₃ or Pd(OAc)₂ / Biarylphosphine LigandNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane organic-chemistry.orgsigmaaldrich.comprinceton.edu

Chemoenzymatic Syntheses in Aqueous Media

Chemoenzymatic synthesis merges the high selectivity of biocatalysts with the broad applicability of chemical catalysis, often in environmentally benign aqueous media. This strategy is particularly powerful for producing chiral molecules. A typical chemoenzymatic one-pot process might involve a metal-catalyzed reaction, such as a Suzuki coupling, followed by an asymmetric biotransformation catalyzed by an enzyme, without the need to isolate intermediates.

This approach offers a sustainable pathway to functionalized pyridinols. For instance, a palladium-catalyzed cross-coupling could be performed in an aqueous system, after which an enzyme (e.g., a reductase or a lipase) is introduced to perform a stereoselective reduction or hydrolysis on a substituent of the pyridine ring. The integration of a water reservoir can intensify the process, allowing for high substrate loads and complete conversion in significantly shorter times. znaturforsch.com This methodology has been successfully applied to the synthesis of enantiomerically enriched alcohols from amides by combining a nickel-catalyzed Suzuki-Miyaura coupling in an aqueous medium with an asymmetric biocatalytic reduction. znaturforsch.com Such strategies could be envisioned for the synthesis of chiral derivatives starting from the this compound core.

Optimization of Reaction Conditions and Process Development

The successful synthesis of a complex molecule like this compound relies heavily on the fine-tuning of reaction parameters to maximize yield and selectivity while minimizing side products.

Regioselectivity Control in Pyridine Derivatization

Achieving regioselectivity is a paramount challenge in the functionalization of substituted pyridines. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of further reactions. For di-substituted pyridines like 3,5-dihalopyridines, several strategies are employed to control the site of reaction.

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center for subsequent reaction with an electrophile. researchgate.net

Halogen/Metal Exchange: The differential reactivity of halogen atoms allows for selective metalation. In molecules with both bromine and chlorine, the C-Br bond is more readily cleaved by organolithium reagents than the C-Cl bond, enabling regioselective functionalization at the bromine position. nih.gov For a substrate like 3-bromo-5-fluoropyridine (B183902), the bromine would be the primary site for such an exchange.

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from dihalopyridines offers a unique pathway for regioselective difunctionalization. For example, lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by reaction with a Grignard reagent can generate a 3,4-pyridyne, which then undergoes regioselective addition of the Grignard moiety at the 4-position. znaturforsch.com

Blocking Groups: A temporary blocking group can be installed to deactivate a specific position on the pyridine ring, directing subsequent reactions to another site. A maleate-derived blocking group, for instance, has been used to achieve exquisite control in Minisci-type alkylations at the C-4 position of pyridines. organic-chemistry.orgwhiterose.ac.uk

Catalyst Systems and Ligand Effects

The performance of metal-catalyzed coupling reactions is profoundly influenced by the choice of catalyst and, most critically, the supporting ligand. In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, the ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

Bulky, electron-rich biarylphosphine ligands, pioneered by research groups like Buchwald's, are highly effective for a wide range of cross-coupling reactions. nih.govorganic-chemistry.org These ligands promote the crucial oxidative addition and reductive elimination steps, allowing for the coupling of less reactive partners (e.g., aryl chlorides) and enabling reactions at lower temperatures. nih.gov The specific choice of ligand can minimize side reactions; for example, ligands like CPhos and IPent can reduce β-hydride elimination in Negishi couplings, while BrettPhos can prevent the over-arylation of primary amines in Buchwald-Hartwig aminations. sigmaaldrich.com

The development of palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, provides air- and moisture-stable sources of the active Pd(0) catalyst, simplifying reaction setup and improving reproducibility. sigmaaldrich.comorganic-chemistry.org

Table 2: Effect of Ligand on Buchwald-Hartwig Amination of Aryl Halides
LigandSubstrate TypeKey AdvantagesReference
P(o-tolyl)₃Aryl BromidesEarly ligand, effective for tin-free aminations. princeton.edu
BINAPAryl Bromides/IodidesGood for coupling with various amines. sigmaaldrich.com
BrettPhosPrimary AminesPrevents over-arylation (formation of diarylamine). sigmaaldrich.com
Josiphos SL-J009-1Hindered Primary AminesEnables coupling of sterically demanding substrates. sigmaaldrich.com
XPhosAryl Chlorides/SulfonatesHighly active for challenging, unreactive electrophiles. organic-chemistry.org

Solvent Effects and Reaction Kinetics

The solvent is a critical variable that can dramatically affect reaction rates, yields, and even the course of a reaction. In palladium-catalyzed cross-couplings, the solvent must solubilize the reactants and catalyst while also influencing the stability of intermediates and transition states.

Commonly used solvents include ethers like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. diva-portal.org The choice often depends on the specific coupling reaction and the nature of the catalyst. For example, less polar solvents like toluene and dioxane are often complementary to neutral catalysts like Pd(PPh₃)₄, whereas polar solvents may be better suited for ionic precatalysts. diva-portal.org In Suzuki reactions, the addition of water to organic solvents like DMF or acetone (B3395972) can sometimes lead to quantitative yields. heia-fr.ch However, solvent quality is crucial, as trace impurities can act as catalyst poisons. numberanalytics.com Kinetic studies show that reaction rates are sensitive to solvent polarity and basicity. For instance, in some S_N2 reactions, rates increase with solvent polarity and hydrogen bond acceptor capability. princeton.edu

Table 3: Solvent and Base Effects in Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
Aryl Boronic AcidBaseSolventYield (%)Reference
Phenylboronic acidK₃PO₄1,4-Dioxane88 mdpi.com
Phenylboronic acidNa₂CO₃1,4-Dioxane80 mdpi.com
Phenylboronic acidK₃PO₄Toluene85 mdpi.com
4-Methylphenylboronic acidK₃PO₄1,4-Dioxane90 mdpi.com
4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane92 mdpi.com

Scalable Synthesis and Continuous-Flow Reactor Systems

Translating a laboratory-scale synthesis to an industrial process requires methodologies that are not only high-yielding but also safe, robust, and cost-effective. The synthesis of pyridine derivatives has benefited significantly from developments in both scalable batch reactions and continuous-flow technology. organic-chemistry.org The Suzuki coupling, for example, is noted for being scalable and has been used in the synthesis of pharmaceutical intermediates on multi-kilogram scales with high yields. wikipedia.org

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. mdpi.com These include superior heat and mass transfer, precise control over reaction time and temperature, enhanced safety by minimizing the accumulation of hazardous intermediates, and easier scalability through "numbering-up" rather than increasing reactor volume. organic-chemistry.orgthieme-connect.com

This technology has been successfully applied to various stages of pyridine synthesis. For example, the N-oxidation of pyridines has been performed in a packed-bed microreactor with high efficiency and the ability to run continuously for over 800 hours. thieme-connect.comnih.gov Multi-step, telescoped flow processes have been designed to synthesize complex heterocyclic systems, like imidazo-oxadiazoles, without isolating intermediates, significantly streamlining the synthetic sequence. The generation of pyridyne intermediates and their subsequent regioselective functionalization has also been adapted to a continuous-flow setup, demonstrating the power of this technology for modern synthetic challenges. znaturforsch.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoropyridin 4 Ol

Reactivity of Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the pyridine (B92270) ring are key sites for synthetic modifications, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for pyridines, particularly those bearing halogen substituents. masterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

For dihalogenated pyridines like 3-bromo-5-fluoropyridine (B183902), the position of substitution depends on the reaction conditions and the nature of the incoming nucleophile. ambeed.com The fluorine atom, being more electronegative than bromine, generally makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

Research Findings:

Detailed studies on the SNA reactions of similar halogenated pyridines reveal that the fluorine substituent is often preferentially displaced over bromine by nucleophiles. This is attributed to the better ability of fluorine to stabilize the intermediate carbanion through its strong electron-withdrawing inductive effect.

NucleophileReaction ConditionsProduct(s)Observations
AminesVariesAmino-substituted pyridinesThe bromine atom can be replaced by amines. ambeed.com
AlkoxidesVariesAlkoxy-substituted pyridinesThe bromine atom can be substituted by alkoxides. ambeed.com
ThiolsVariesThio-substituted pyridinesThe bromine atom is susceptible to replacement by thiols. ambeed.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ua.edu The bromine atom in 3-bromo-5-fluoropyridin-4-ol is an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. nih.gov It is widely used to form biaryl structures. The bromine at the 3-position of the pyridine ring can readily participate in Suzuki-Miyaura coupling reactions. frontierspecialtychemicals.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov The bromo substituent on the pyridine ring can undergo Sonogashira coupling to introduce alkynyl groups. researchgate.netambeed.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. chemspider.comorganic-chemistry.org The bromine atom of this compound can be coupled with various primary and secondary amines using this methodology. researchgate.net

Research Findings:

Numerous studies have demonstrated the utility of bromopyridines in palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidsPd(OAc)₂, K₃PO₄Aryl-substituted pyridines nih.govresearchgate.net
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted pyridines nih.gov
Buchwald-HartwigAminesPd₂(dba)₃, BINAP, NaOBu-tAmino-substituted pyridines chemspider.com

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like iron can catalyze reactions involving brominated pyridines. For instance, iron-catalyzed reductions of nitro groups on pyridine rings have been reported. google.com While not directly involving the bromine atom, these methods highlight the broader utility of transition metals in modifying pyridine scaffolds. Additionally, copper-catalyzed cross-coupling reactions have been developed for the formation of aryldifluoroamides from heteroaryl bromides. escholarship.org

Reactivity of the Hydroxyl Group (Pyridin-4-ol Tautomerism)

The hydroxyl group at the 4-position of the pyridine ring introduces another layer of reactivity, primarily governed by its tautomeric equilibrium and its ability to undergo derivatization.

Keto-Enol Tautomeric Equilibria and Influencing Factors

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridone (keto) form. libretexts.org This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The keto tautomer is often the more stable form for simple pyridinols. libretexts.org The presence of both the electron-withdrawing fluorine and bromine atoms in this compound can influence the position of this equilibrium.

Influencing Factors:

Solvent Polarity: Polar solvents can stabilize the more polar keto tautomer through hydrogen bonding.

Substituent Effects: Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.

Derivatization via Oxygen (e.g., Etherification)

The hydroxyl group of this compound can be derivatized through reactions such as etherification. ambeed.com This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. chemicalbook.com

Research Findings on Etherification of Hydroxypyridines:

ReagentBaseReaction ConditionsProduct
Alkyl halidesNaH, K₂CO₃VariesPyridyl ethers ambeed.comchemicalbook.com
Alkyl sulfonatesVariesVariesPyridyl ethers ambeed.com

This derivatization is a common strategy to modify the properties of the molecule, for example, to increase its lipophilicity or to introduce a new functional handle for further reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, while being electron-deficient compared to benzene, can undergo electrophilic aromatic substitution, albeit generally under harsher conditions. The substituents on the ring, namely the bromo, fluoro, and hydroxyl groups, play a crucial role in directing the regioselectivity of such reactions. In the case of this compound, the hydroxyl group at the 4-position is a strong activating group, directing electrophiles to the ortho and para positions. However, in this molecule, both ortho positions (C2 and C6) and the para position (relative to the hydroxyl group, which is the nitrogen atom) are already substituted or are the nitrogen atom itself.

The electron-withdrawing nature of the bromine and fluorine atoms deactivates the ring towards electrophilic attack. However, their directing effects must also be considered. Halogens are typically ortho-, para-directing. In related systems like 3,5-difluoropyridine, the electron-rich nature of the pyridine ring still makes it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. ambeed.com For instance, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves a bromination step, which is a form of electrophilic aromatic substitution. google.com

Given the electronic properties of the substituents in this compound, electrophilic substitution would likely occur at the C2 or C6 positions, ortho to the activating hydroxyl group. The relative directing effects of the bromo and fluoro substituents would influence the final regiochemical outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating/Deactivating Groups Predicted Reactivity
C2 Ortho to -OH, Meta to -F, Ortho to -Br Activated by -OH, Deactivated by -F and -Br

Investigating Aryne Intermediates in Pyridine Functionalization

Hetarynes, including pyridynes, are highly reactive intermediates that can be trapped by various nucleophiles and dienophiles, leading to the formation of diverse functionalized heterocycles. researchgate.net The generation of a pyridyne from a dihalopyridine typically involves treatment with a strong base, leading to deprotonation followed by elimination of a metal halide.

In the case of this compound, the formation of a pyridyne intermediate would necessitate the deprotonation of one of the ring protons at C2 or C6 by a strong base, such as an organolithium reagent. ambeed.com Subsequent elimination of lithium bromide or lithium fluoride (B91410) would generate the corresponding pyridyne. The relative ease of elimination of the leaving groups (Br vs. F) would determine which pyridyne is formed.

While the study of hetarynes has a long history, developing synthetically useful methods for their generation and trapping remains a challenge. researchgate.net The presence of the acidic hydroxyl group in this compound would likely interfere with the strong basic conditions required for pyridyne formation, potentially leading to deprotonation of the hydroxyl group instead of a ring proton.

Table 2: Potential Pyridyne Intermediates from this compound

Precursor Base Potential Intermediate

Reaction Mechanism Elucidation through Computational and Experimental Studies

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. A combination of computational and experimental studies is often employed to achieve this.

Computational Studies: Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms. mdpi.com For a molecule like this compound, DFT calculations can be used to:

Model Transition States: Determine the activation energies for various reaction pathways, such as electrophilic substitution at different positions.

Predict Regioselectivity: By comparing the energies of different intermediates and transition states, the most likely site of reaction can be predicted.

Analyze Molecular Properties: Global reactivity descriptors and local nucleophilic/electrophilic Parr functions can provide insights into the chemical reactivity of the compound. mdpi.com

Experimental Studies: Experimental investigations are essential to validate the predictions made by computational models. Common experimental techniques include:

Kinetic Studies: Monitoring the reaction rate under different conditions (e.g., varying concentrations of reactants, temperature) can provide information about the reaction order and activation parameters.

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to detect and characterize reaction intermediates.

Isotope Labeling Studies: Replacing one of the atoms with its isotope can help to elucidate the bond-breaking and bond-forming steps in a reaction mechanism.

Combined experimental and computational approaches have been successfully used to study the mechanisms of various reactions, including those involving copper-catalyzed cycloadditions and N-heterocyclic carbene-catalyzed annulations. acs.orgaablocks.com

Table 3: Methods for Reaction Mechanism Elucidation

Method Application
Computational
Density Functional Theory (DFT) Modeling transition states, predicting regioselectivity, analyzing reactivity descriptors. mdpi.com
Experimental
Kinetic Analysis Determining reaction order and activation parameters.
In-situ Spectroscopy (NMR, IR) Detecting and characterizing reaction intermediates.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoropyridin 4 Ol and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and the non-covalent interactions that dictate the crystal lattice.

Determination of Molecular Geometry and Conformation

An SC-XRD analysis of 3-Bromo-5-fluoropyridin-4-ol would first establish its definitive tautomeric form in the solid state. For related hydroxypyridines, the pyridone tautomer is often favored in the crystal due to its ability to form robust hydrogen-bonded networks. It is anticipated that the molecule would be largely planar, with minor deviations from planarity.

The analysis would yield precise bond lengths and angles. For instance, the C-Br, C-F, C-O, and C-N bond lengths would be determined with high precision. In related halogenated pyridinium (B92312) salts, C-Br bond lengths are typically observed in the range of 1.85-1.90 Å, while C-F bonds are shorter, around 1.33-1.36 Å. The geometry around the pyridine (B92270) ring would confirm its aromatic or pyridone character.

Table 1: Expected Bond Parameters from X-ray Diffraction This table is illustrative, based on typical values for related structures.

Parameter Expected Value Range Significance
Bond Lengths (Å)
C-Br 1.85 - 1.90 Confirms covalent bond, influenced by electronic environment.
C-F 1.33 - 1.36 Typical for aryl fluorides.
C=O (Pyridone) 1.25 - 1.30 Indicates the pyridone tautomer.
C-OH (Pyridinol) 1.32 - 1.37 Indicates the pyridinol tautomer.
N-H (Pyridone) 0.86 - 0.90 Confirms the pyridone tautomer.
**Bond Angles (°) **
C-C-C (ring) ~120 Consistent with a hexagonal aromatic-like ring.
C-N-C (ring) ~118 Typical for pyridine-like heterocycles.
F-C-C 118 - 122 Shows in-plane geometry of the fluorine substituent.
Br-C-C 118 - 122 Shows in-plane geometry of the bromine substituent.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of the crystal is dictated by intermolecular forces. For this compound, several key interactions are expected:

Hydrogen Bonding: If the compound crystallizes in the pyridone tautomer, strong N-H···O=C hydrogen bonds would likely form, creating dimers or chains. iucr.org These are powerful structure-directing interactions. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming C-Br···O or C-Br···N interactions with neighboring molecules. The strength and geometry of these bonds are of significant interest in crystal engineering. mdpi.com

Studies on similar structures, such as N-(5-halo-2-pyridinyl)pyrazine-2-carboxamides, have shown that discrete molecules can be held together by head-to-tail hydrogen bonds to form dimeric units, which are then linked by other interactions, including π-π stacking. mdpi.com

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon for molecules like substituted pyridines. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and may exhibit different physical properties. An investigation into the polymorphism of this compound would involve systematic crystallization experiments. Each resulting polymorph would be analyzed by SC-XRD to reveal differences in molecular packing and intermolecular interactions. For example, two polymorphs might differ in their hydrogen-bonding patterns (e.g., chains vs. sheets) or the extent of π-π stacking. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and confirms the connectivity of the molecule.

1D and 2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

A full NMR characterization would involve several key experiments:

¹H NMR: This would reveal the chemical shifts and coupling constants of the two aromatic protons. For the related 3-bromo-5-hydroxypyridine (B18002), proton signals appear around 8.0 ppm and 7.4 ppm. chemicalbook.com The presence of a broad, exchangeable signal would indicate the -OH or N-H proton.

¹³C NMR: This spectrum would show five distinct signals for the pyridine ring carbons. Data from the related 2-bromo-5-fluoropyridine (B41290) shows carbon signals in the range of 109 to 158 ppm, with the C-F and C-Br carbons being significantly affected by the halogens. chemicalbook.com

¹⁹F NMR: A single resonance would confirm the fluorine environment.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would show a cross-peak between the two aromatic protons on the pyridine ring, confirming their spatial proximity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link each of the two aromatic ¹H signals to their corresponding ¹³C signals. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can help confirm through-space proximities, such as between the proton at position 6 and the fluorine at position 5.

Table 2: Predicted NMR Data and Correlations for 3-Bromo-5-fluoropyridin-4(1H)-one This table is illustrative, showing expected correlations for structure confirmation.

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations
H2 ~8.1 C2 (~140) C3, C4, C6 H6
C3 - C3 (~110) - -
C4 - C4 (~175) - -
C5 - C5 (~155, d) - -
H6 ~7.9 C6 (~138) C2, C4, C5 H2
NH ~11-13 (broad) - C2, C6 -

Variable Temperature (VT) NMR Studies for Dynamic Processes

As this compound can exist as two tautomers, VT-NMR is an essential technique for studying the equilibrium between them in solution. researchgate.net If both tautomers are present in significant quantities, separate sets of NMR signals may be observed at low temperatures, where the exchange between them is slow on the NMR timescale.

As the temperature is increased, the rate of tautomeric interconversion increases. This leads to the broadening of the NMR signals, and eventually, if the exchange becomes fast enough, the separate signals for each tautomer will coalesce into a single set of averaged signals. nih.gov By analyzing the changes in the NMR line shapes and chemical shifts with temperature, it is possible to determine the thermodynamic parameters (ΔH°, ΔS°) and the activation energy (Ea) for the tautomerization process. researchgate.netrsc.org

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for elucidating the structure and dynamics of crystalline materials. For a compound like this compound, ssNMR could provide invaluable information regarding its crystalline forms. Analysis of the ¹³C, ¹⁵N, ¹⁹F, and ¹H spectra would reveal details about the local environment of each nucleus, including the effects of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

In the absence of experimental data for this compound, we can look at related studies on halopyridines. For instance, research on silver(I) nitrate (B79036) complexes with 3-halopyridines has utilized ¹³C and ¹⁵N solid-state NMR to characterize the coordination of the pyridine nitrogen to the silver atom. beilstein-journals.org Such studies demonstrate the utility of ssNMR in determining the electronic and structural changes that occur upon complexation or in different crystalline environments. For this compound, ssNMR would be crucial in identifying the number of crystallographically independent molecules in the unit cell, characterizing tautomeric forms (pyridin-4-ol vs. pyridin-4-one), and understanding the influence of the bromine and fluorine substituents on the electronic structure of the pyridine ring in the solid state.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. A thorough analysis of these spectra would allow for the identification and assignment of the fundamental vibrational modes of this compound.

Assignment of Characteristic Vibrational Modes

The assignment of vibrational modes is typically achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT). For this compound, the vibrational spectrum would be characterized by modes associated with the pyridine ring, the C-Br bond, the C-F bond, and the O-H group.

Based on studies of similar molecules, the following characteristic vibrational regions can be anticipated:

O-H/N-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3400-2500 cm⁻¹, would be indicative of hydrogen bonding involving the hydroxyl group. beilstein-journals.org The exact position and shape of this band would provide insight into the strength and nature of these interactions in the solid state.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. Ring stretching modes are typically observed in the 1600-1400 cm⁻¹ region. The positions of these bands would be sensitive to the electronic effects of the bromo, fluoro, and hydroxyl substituents.

C-F and C-Br Stretching: The C-F stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration would be found at lower frequencies, generally in the 600-500 cm⁻¹ range in the FT-Raman spectrum.

In-plane and Out-of-plane Bending: Vibrations involving the bending of C-H, O-H, and the ring substituents would occur at lower frequencies and would be crucial for a complete structural characterization.

A hypothetical assignment of some key vibrational modes for this compound, based on data for related compounds, is presented in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Spectroscopic Technique
O-H Stretch (H-bonded)3400 - 2500FT-IR
C-H Stretch3100 - 3000FT-IR, FT-Raman
Pyridine Ring Stretch1600 - 1400FT-IR, FT-Raman
C-F Stretch1250 - 1000FT-IR
O-H Bend1400 - 1300FT-IR
C-Br Stretch600 - 500FT-Raman

Correlation with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational modes are intrinsically linked to the molecule's structure and conformation. For this compound, vibrational spectroscopy could be used to:

Confirm Tautomeric Form: The presence of a distinct O-H stretching band and the frequencies of the ring vibrations would help to confirm the pyridin-4-ol tautomer over the pyridin-4-one form.

Analyze Hydrogen Bonding: The position and broadness of the O-H stretching band would provide direct evidence of the strength and nature of intermolecular hydrogen bonds in the crystalline lattice. Shifts in the ring vibrational modes could also indicate the involvement of the pyridine nitrogen in hydrogen bonding.

Determine Substituent Effects: The electron-withdrawing effects of the bromine and fluorine atoms would influence the force constants of the pyridine ring bonds, leading to predictable shifts in the ring stretching frequencies when compared to unsubstituted pyridin-4-ol.

Theoretical and Computational Chemistry of 3 Bromo 5 Fluoropyridin 4 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. Methods like DFT and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its energy, structure, and properties. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy, while ab initio methods like Møller-Plesset (MP2) perturbation theory offer high accuracy for smaller systems. researchgate.net

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. For 3-Bromo-5-fluoropyridin-4-ol, this would involve calculating bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical, as they relate to the molecule's reactivity, including its ionization potential and electron affinity. bibliotekanauki.pl The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. acs.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative of typical data obtained from DFT calculations and is not based on published experimental results for this specific molecule.

Parameter Bond/Angle Predicted Value (DFT/B3LYP)
Bond Lengths C-Br ~1.89 Å
C-F ~1.35 Å
C-O ~1.36 Å
C-N (avg) ~1.34 Å
C-C (avg) ~1.39 Å
Bond Angles C-C-Br ~120°
C-C-F ~119°
C-C-O ~121°

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are sensitive to the electronic environment of each nucleus and depend heavily on the chosen functional, basis set, and solvation model. mdpi.comekb.eg Comparing calculated shifts to experimental data helps confirm molecular structure.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. These calculations can confirm the presence of specific functional groups and can verify that an optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.netchim.it

Conformational Analysis and Tautomeric Preferences

For molecules like this compound, different spatial arrangements (conformers) or structural isomers (tautomers) may exist.

Conformational Analysis: This involves exploring the potential energy surface of the molecule to identify different stable conformers, such as those arising from the rotation around single bonds. While the pyridine (B92270) ring is rigid, the orientation of the hydroxyl proton can be analyzed.

Tautomeric Preferences: Pyridin-4-ol derivatives can exist in equilibrium with their pyridin-4-one tautomer. mdpi.com Quantum chemical calculations are essential for determining the relative energies of these tautomers. The stability of each form can be significantly influenced by substituent effects and the surrounding solvent environment. mdpi.com DFT calculations can predict the energy difference between the -ol and -one forms, indicating which tautomer is likely to predominate under given conditions.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Conformational Dynamics in Solution and Solid State

MD simulations can model how this compound behaves in different phases. In solution, these simulations track the molecule's rotational and translational motion, as well as internal conformational changes. This provides a dynamic picture that complements the static view from quantum calculations. In the solid state, MD can be used to understand crystal packing forces and lattice vibrations.

Solvation Effects and Intermolecular Interactions

The solvent environment can have a profound impact on a molecule's properties and reactivity. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules.

This analysis is particularly important for understanding:

Hydrogen Bonding: The hydroxyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively. MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules like water.

Intermolecular Forces: Simulations can quantify other non-covalent interactions, such as dipole-dipole and van der Waals forces, which govern how the molecule interacts with its neighbors. These interactions are crucial for predicting physical properties like solubility and for understanding how the molecule might bind to a biological target.

Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools to forecast the reactivity and regioselectivity of a molecule. For this compound, understanding its electronic structure is key to predicting how it will interact with other chemical species. The substituents on the pyridine ring—a bromine atom, a fluorine atom, and a hydroxyl group—each exert distinct electronic effects that modulate the reactivity of the entire molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, particularly influenced by the electron-donating hydroxyl group. The LUMO, conversely, will be distributed across the pyridine ring, with significant contributions from the carbon atoms attached to the electronegative fluorine and bromine atoms. The presence of these halogens and the nitrogen atom generally lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org In pyridine derivatives, the nature and position of substituents dictate the orbital energies. chemrxiv.org Electron-donating groups (like -OH) tend to raise the HOMO energy, while electron-withdrawing groups (like -F and -Br) lower the LUMO energy. This combined effect can lead to a reduced energy gap, enhancing the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)Description
EHOMO -6.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO -1.8Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.7Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability.

Note: The values presented are predictive and based on theoretical calculations for structurally similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color spectrum. Red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.de

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding.

Conversely, regions of positive potential (blue) are anticipated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. Furthermore, the carbon atoms bonded to the electronegative fluorine and bromine atoms will exhibit a degree of positive potential, marking them as potential sites for nucleophilic substitution reactions.

Fukui functions and other local reactivity descriptors derived from conceptual DFT provide a quantitative measure of an atom's reactivity within a molecule. These descriptors help to pinpoint the exact sites for electrophilic, nucleophilic, and radical attacks by analyzing the change in electron density as the number of electrons in the system changes. researchgate.net

For this compound, Fukui functions would likely predict the following:

Site for Nucleophilic Attack (f+): The carbon atoms C-2, C-4, and C-6 of the pyridine ring are generally electron-deficient in pyridine systems and are further activated by the attached halogens. Calculations would likely show high f+ values on the carbon atoms adjacent to the nitrogen and the halogens, indicating their susceptibility to attack by nucleophiles. chemrxiv.org

Site for Electrophilic Attack (f-): The nitrogen atom and the oxygen atom of the hydroxyl group are the most probable sites for electrophilic attack due to their lone pairs of electrons.

Site for Radical Attack (f0): Radical reactivity would be distributed across several sites, with potential contributions from the carbon atoms of the ring.

These descriptors provide a more nuanced view of reactivity than MEP maps alone, offering atom-specific indices to guide synthetic strategies.

Molecular Electrostatic Potential (MEP) Mapping

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules can exhibit NLO properties if they possess a large change in dipole moment upon electronic excitation, which is often found in systems with electron donor and acceptor groups connected by a π-conjugated bridge. researchgate.net

This compound has the structural features that could lead to NLO activity. The hydroxyl group (-OH) acts as an electron donor, while the electronegative fluorine, bromine, and the pyridine nitrogen act as electron-withdrawing components. This intramolecular charge-transfer character is a key requirement for a significant first hyperpolarizability (β), the primary measure of a molecule's second-order NLO response.

Computational studies can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). journaleras.com The magnitude of the first hyperpolarizability is a critical parameter, and for comparison, it is often benchmarked against that of a standard NLO material like urea (B33335). journaleras.com The calculated values for this compound would indicate its potential as a candidate for NLO applications. A higher β value suggests a stronger NLO response.

Table 2: Predicted NLO Properties and Comparison with Urea

ParameterThis compound (Predicted)Urea (Reference)Unit
Dipole Moment (μ) ~3.51.37Debye
Mean Polarizability (α) ~85~2510-24 esu
First Hyperpolarizability (β) > 1.00.3710-30 esu

Note: The values for this compound are predictive estimates based on theoretical calculations of similar structures. The urea reference value is from established literature. journaleras.com

Applications of 3 Bromo 5 Fluoropyridin 4 Ol As a Chemical Building Block

Precursor in the Synthesis of Functionalized Pyridine (B92270) and Fused Heterocyclic Systems

The reactivity of its functional groups makes 3-Bromo-5-fluoropyridin-4-ol an ideal starting material for a wide range of pyridine derivatives and more complex fused systems.

Pyridinols and their tautomeric pyridinone forms are significant scaffolds in medicinal chemistry and materials science. This compound exists in equilibrium with its pyridinone tautomer, 3-Bromo-5-fluoro-1H-pyridin-4-one. The hydroxyl group can be functionalized to create a variety of pyridinol ethers. While specific examples starting from this compound are not detailed in the reviewed literature, the general reactivity of hydroxypyridines is well-established. lookchem.com For instance, related compounds like 3-bromo-5-hydroxypyridine (B18002) are synthesized from precursors such as 3-amino-5-bromopyridine, indicating that the core structure is amenable to various synthetic manipulations. chemicalbook.com The synthesis of substituted pyridinols often involves multi-step processes where functional groups are strategically introduced and modified. mdpi.com

The presence of halogen substituents on the pyridine ring is instrumental in the construction of fused heterocyclic systems. These reactions often involve an initial cross-coupling step to introduce a side chain, followed by an intramolecular cyclization.

A notable strategy for forming fused rings is the synthesis of 1,5-naphthyridines. In an analogous synthesis, 2-bromo-6-fluoropyridin-3-amine (B1374916) is subjected to a Heck reaction with methyl acrylate, followed by a phosphine-mediated cyclization to yield the 1,5-naphthyridinone skeleton. mdpi.com This demonstrates a pathway where the bromo and fluoro-substituted pyridine core can be elaborated into a bicyclic system. Other classical methods like the Skraup and Gould-Jacobs reactions, which start from aminopyridines, are also common for building naphthyridine frameworks. mdpi.com By converting the hydroxyl group of this compound to an amine, it could serve as a substrate for these powerful cyclization reactions.

Synthesis of Pyridinols and Pyridinone Derivatives

Role in the Development of Advanced Organic Materials

The structural and electronic properties of pyridine derivatives make them valuable components in the design of functional organic materials, including polymers and coordination complexes.

Pyridine-containing molecules are recognized as important building blocks for creating polymers with unique physical properties. mdpi.com The halogenated nature of this compound makes it a suitable monomer for polymerization reactions, particularly through cross-coupling chemistry. For example, aryl bromides are common precursors in the synthesis of polyarylenes and poly(arylenevinylene)s. frontierspecialtychemicals.com Furthermore, the synthesis of functionalized nanomaterials, such as CdSe nanorods functionalized with regioregular poly(3-hexylthiophene), relies on the polymerization of brominated monomers via cross-coupling reactions. frontierspecialtychemicals.com These examples highlight the potential of using the bromine handle on the this compound scaffold for creating novel oligomers and polymers.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. mdpi.com The electronic properties of the pyridine ligand, and thus the stability and reactivity of the resulting metal complex, can be fine-tuned by the substituents on the ring. The electron-withdrawing nature of the bromine and fluorine atoms in this compound would modulate its coordination properties compared to unsubstituted pyridine. While specific coordination complexes of this compound are not prominently featured in the literature, related substituted pyridines are widely used to create catalysts for organic synthesis and functional materials with specific electronic or optical properties.

Precursors for Polymer Chemistry and Oligomer Synthesis

Strategies for Introducing Complex Functionalities

The trifunctional nature of this compound allows for the selective and sequential introduction of various functional groups, leading to highly complex molecules. The differential reactivity of the C-Br, C-F, and O-H bonds is key to these strategies.

The bromine atom at the 3-position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. frontierspecialtychemicals.com

Stille Coupling: Reaction with organotin reagents to create C-C bonds. frontierspecialtychemicals.com

Heck Coupling: Reaction with alkenes to form substituted alkenes. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Thioetherification: Reaction with thiols to form C-S bonds. frontierspecialtychemicals.com

The fluorine atom, activated by the electron-withdrawing effect of the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates. In di- or tri-halogenated pyridines, the selectivity of these substitution reactions can often be controlled. For example, in studies with 3-bromo-5-chloro-2-fluoropyridine, nucleophilic substitution occurs selectively at the fluorine-bearing carbon. rsc.org

Another powerful method for functionalization involves metallation. The pyridine ring can be deprotonated using strong bases, or a halogen-metal exchange can be performed to create a nucleophilic organometallic intermediate (e.g., an organozinc reagent). This intermediate can then react with a variety of electrophiles to introduce new substituents. uni-muenchen.de

The following table summarizes the key functionalization strategies applicable to the 3-bromo-5-fluoropyridine (B183902) core.

Functionalization Strategy Reactive Site Reagents/Catalysts Functionality Introduced Reference
Suzuki-Miyaura CouplingC-BrAryl/Alkyl Boronic Acid, Pd CatalystAryl, Alkyl frontierspecialtychemicals.com
Stille CouplingC-BrOrganotin Reagent, Pd CatalystAryl, Alkyl, Vinyl frontierspecialtychemicals.com
Heck CouplingC-BrAlkene, Pd CatalystAlkene mdpi.com
Nucleophilic Aromatic Substitution (SₙAr)C-FAmines, Alkoxides, ThiolsAmino, Alkoxy, Thioether rsc.org
Metallation / Electrophilic QuenchC-H or C-BrStrong Base / Metal, ElectrophileVarious uni-muenchen.de

Limited Publicly Available Data on the Applications of this compound as a Chemical Building Block

Comprehensive research into the scientific literature and patent databases reveals a significant scarcity of specific information regarding the application of This compound as a chemical building block, particularly in the areas of late-stage functionalization and stereoselective transformations. While general principles of these synthetic strategies are well-documented for related fluorinated and brominated pyridines, detailed studies, including specific reaction protocols, yields, and spectroscopic data directly involving this compound, are not readily accessible in the public domain.

The inherent reactivity of the pyridine ring, substituted with electron-withdrawing fluorine and bromine atoms, alongside a hydroxyl group, suggests its potential utility in organic synthesis. The bromine atom could be amenable to various cross-coupling reactions, the fluorine atom could influence the molecule's electronic properties and potential for nucleophilic aromatic substitution, and the hydroxyl group offers a site for further derivatization.

However, without specific published research or patents detailing the use of this compound in the contexts requested, a detailed and scientifically accurate article on its role in late-stage functionalization and stereoselective transformations cannot be generated at this time. The available information focuses on isomeric structures or related compounds, and extrapolating this data to this compound without direct evidence would be speculative and not in line with the required scientific accuracy.

Further research and publication in the field are necessary to elucidate the specific synthetic applications of this particular compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-5-fluoropyridin-4-OL?

The synthesis typically involves bromination of a fluoropyridine precursor. For example, brominating 5-fluoropyridin-4-ol using reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at controlled temperatures (25–50°C) . Industrial methods may employ continuous flow reactors to optimize yield and purity .

Key Reagents/Conditions Products Yield Optimization
NBS, acetic acid, 40°CTarget compound~75% (lab scale)
Flow reactor, automated controlReduced by-products>85% (industrial)

Q. How is this compound characterized in research settings?

Common techniques include:

  • NMR spectroscopy : To confirm bromine and fluorine positions on the pyridine ring.
  • IR spectroscopy : Identifies hydroxyl (-OH) and C-F/C-Br stretches .
  • Mass spectrometry : Validates molecular weight (191.99 g/mol) .

Q. What are the solubility and storage recommendations for this compound?

It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at room temperature in airtight containers to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during bromination?

Regioselectivity depends on electronic and steric factors. The hydroxyl group at position 4 directs bromination to position 3 due to its electron-donating resonance effect, while fluorine at position 5 exerts an electron-withdrawing inductive effect, further stabilizing the intermediate . Temperature control (e.g., <50°C) minimizes side reactions like di-bromination .

Q. What mechanisms underlie its reported antimicrobial and anticancer activities?

The compound’s halogen and hydroxyl groups enable hydrogen/halogen bonding with biological targets. Studies suggest inhibition of bacterial DNA gyrase (MIC ~2 µg/mL against E. coli) and apoptosis induction in cancer cells (IC₅₀ ~10 µM in glioblastoma SF-295 cells) via reactive oxygen species (ROS) generation .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent carriers) or impurity profiles. Recommendations:

  • Replicate studies with standardized protocols.
  • Validate purity via HPLC (>98%) .
  • Compare with structural analogs (e.g., 3-Bromo-5-chloropyridin-4-ol) to isolate substituent effects .

Q. What strategies improve its stability in aqueous solutions for pharmacological studies?

  • Use pro-drug formulations (e.g., esterification of the hydroxyl group).
  • Add stabilizers like ascorbic acid to mitigate oxidation .

Methodological and Comparative Analysis

Q. How does this compound compare to analogs in structure-activity relationships (SAR)?

Substitution patterns critically influence bioactivity:

Compound Substituents Antimicrobial Potency
This compoundBr (C3), F (C5), OH (C4)MIC: 2 µg/mL (S. aureus)
3-Chloro-5-fluoropyridin-4-OLCl (C3), F (C5), OH (C4)MIC: 5 µg/mL
3-Bromo-5-methylpyridin-4-OLBr (C3), CH₃ (C5), OH (C4)MIC: 10 µg/mL

Fluorine’s electronegativity enhances target binding vs. methyl groups .

Q. What are its applications as a building block in medicinal chemistry?

It serves as a precursor for kinase inhibitors and fluorinated analogs. For example, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at position 3 for drug candidate optimization .

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